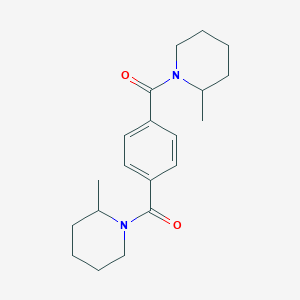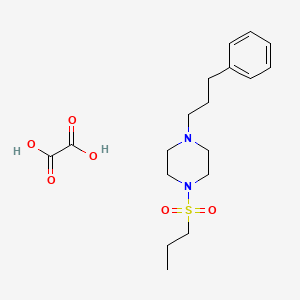amine hydrochloride](/img/structure/B5408411.png)
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride, also known as PFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFM-2 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, PFM-2 can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.
作用机制
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride works by inhibiting FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, which can modulate a variety of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the modulation of endocannabinoid signaling in the body. Endocannabinoids have been shown to play a role in a variety of physiological processes, including pain sensation, inflammation, anxiety, and addiction. By increasing the levels of endocannabinoids in the body, this compound can modulate these processes and potentially have therapeutic effects.
实验室实验的优点和局限性
One advantage of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride for lab experiments is its selectivity for FAAH. This compound has been shown to be a highly selective inhibitor of FAAH, which can reduce the potential for off-target effects. Additionally, this compound has been shown to be relatively stable and easy to use in lab experiments. One limitation of this compound is its potential for non-specific binding to other proteins in the body. Additionally, this compound has been shown to have relatively low solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several potential future directions for research on [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride. One area of interest is the potential use of this compound in the treatment of pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects in animal models, and may have potential applications in the treatment of chronic pain conditions. Another area of interest is the potential use of this compound in the treatment of anxiety disorders. This compound has been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, further research is needed to better understand the potential applications of this compound in addiction research.
合成方法
The synthesis of [(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride involves several steps, including the reaction of 2-pyridinemethylamine with 5-phenyl-2-furaldehyde to form the intermediate [(5-phenyl-2-furyl)methyl](2-pyridinyl)methanol. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.
科学研究应用
[(5-phenyl-2-furyl)methyl](2-pyridinylmethyl)amine hydrochloride has been studied for its potential applications in a variety of scientific research areas, including pain management, inflammation, anxiety, and addiction. This compound has been shown to increase the levels of endocannabinoids in the body, which can have analgesic and anti-inflammatory effects. This compound has also been shown to reduce anxiety-like behavior in animal models, and may have potential applications in the treatment of anxiety disorders. Additionally, this compound has been studied for its potential applications in addiction research, as endocannabinoids have been shown to play a role in drug-seeking behavior.
属性
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O.ClH/c1-2-6-14(7-3-1)17-10-9-16(20-17)13-18-12-15-8-4-5-11-19-15;/h1-11,18H,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIQYTRAYNGIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNCC3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
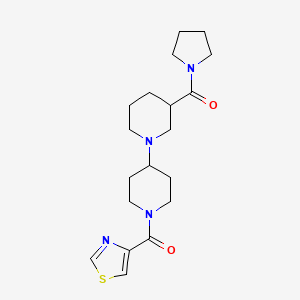
![5-fluoro-2-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5408333.png)
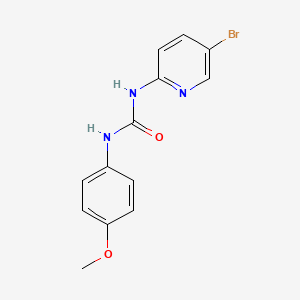
![4-{6-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B5408351.png)
![2-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5408356.png)
![N-[(3-acetyl-1H-indol-1-yl)acetyl]alanine](/img/structure/B5408359.png)
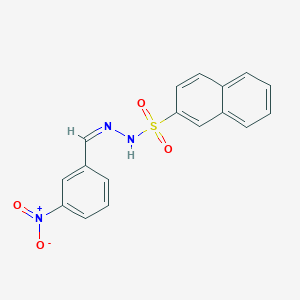
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5408365.png)
![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5408368.png)
![2-{2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B5408377.png)
![4-tert-butyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5408383.png)
